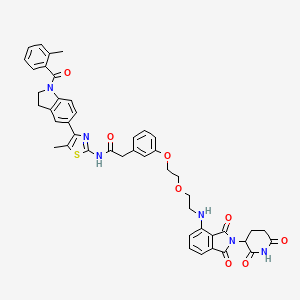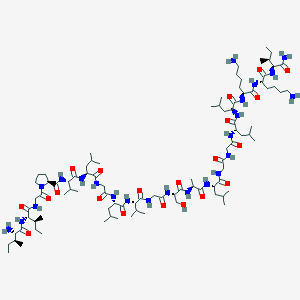
Stat6-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stat6-IN-3, also known as Compound 18a, is a potent inhibitor of the signal transducer and activator of transcription 6 (STAT6). STAT6 is a critical transcription factor involved in the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways, which play significant roles in immune responses and inflammation. This compound specifically targets the Src Homology 2 (SH2) domain of STAT6, making it a valuable tool for research in inflammation-related diseases such as asthma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stat6-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Stat6-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
科学的研究の応用
Stat6-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STAT6 signaling pathway and its role in various chemical reactions.
Biology: Employed in research to understand the biological functions of STAT6 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as asthma, allergies, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STAT6 pathway.
作用機序
Stat6-IN-3 exerts its effects by specifically inhibiting the Src Homology 2 (SH2) domain of STAT6. This inhibition prevents the phosphorylation and activation of STAT6, thereby blocking its ability to translocate to the nucleus and regulate gene expression. The molecular targets and pathways involved include the IL-4 and IL-13 signaling pathways, which are crucial for immune responses and inflammation .
類似化合物との比較
Similar Compounds
Kaempferol: A natural polyphenol that inhibits STAT6 activation by targeting JAK3.
Leflunomide: A STAT6 inhibitor used in research for its effects on survivin expression and apoptosis resistance in cancer cells.
AS1517499: Another STAT6 inhibitor used in studies related to renal fibrosis and inflammation.
Uniqueness of Stat6-IN-3
This compound is unique due to its high specificity and potency in targeting the SH2 domain of STAT6. Its ability to inhibit STAT6 with an IC50 of 44 nM makes it a valuable tool for research in inflammation and immune-related diseases. Additionally, its well-defined mechanism of action and broad range of applications in scientific research further highlight its significance .
特性
分子式 |
C32H35IN3O7P |
|---|---|
分子量 |
731.5 g/mol |
IUPAC名 |
[4-[(E)-3-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxoprop-1-enyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C32H35IN3O7P/c1-32(2,3)29(34-28(37)20-13-22-11-18-26(19-12-22)43-44(40,41)42)31(39)35-21-7-10-27(35)30(38)36(24-8-5-4-6-9-24)25-16-14-23(33)15-17-25/h4-6,8-9,11-20,27,29H,7,10,21H2,1-3H3,(H,34,37)(H2,40,41,42)/b20-13+/t27-,29+/m0/s1 |
InChIキー |
BKWLAOMTDOHPQG-WTUSEGCYSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)/C=C/C4=CC=C(C=C4)OP(=O)(O)O |
正規SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)C=CC4=CC=C(C=C4)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


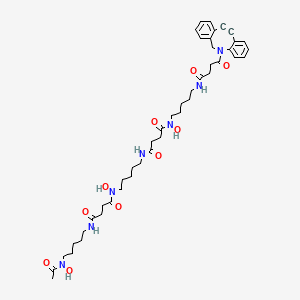

![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
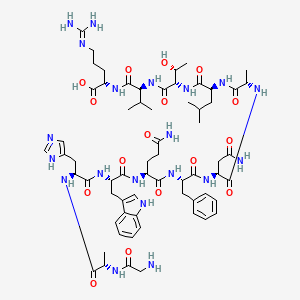
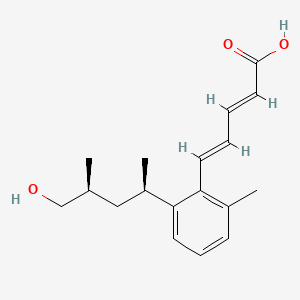
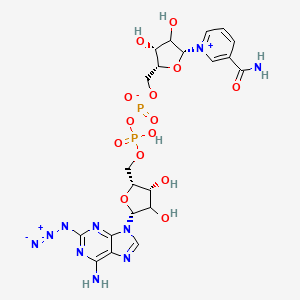
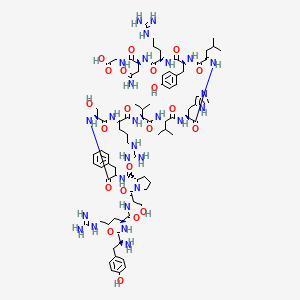
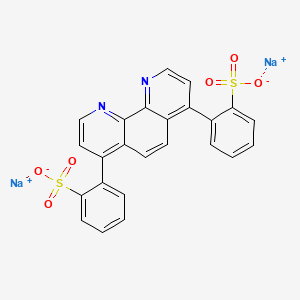
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)


![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
